N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1903120-80-8
VCID: VC4956205
InChI: InChI=1S/C20H24N4O2S/c25-19(17-4-3-7-22-20(17)26-16-6-11-27-14-16)23-13-15-5-8-21-18(12-15)24-9-1-2-10-24/h3-5,7-8,12,16H,1-2,6,9-11,13-14H2,(H,23,25)
SMILES: C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=C(N=CC=C3)OC4CCSC4
Molecular Formula: C20H24N4O2S
Molecular Weight: 384.5

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS No.: 1903120-80-8

Cat. No.: VC4956205

Molecular Formula: C20H24N4O2S

Molecular Weight: 384.5

* For research use only. Not for human or veterinary use.

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide - 1903120-80-8

Specification

CAS No. 1903120-80-8
Molecular Formula C20H24N4O2S
Molecular Weight 384.5
IUPAC Name N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C20H24N4O2S/c25-19(17-4-3-7-22-20(17)26-16-6-11-27-14-16)23-13-15-5-8-21-18(12-15)24-9-1-2-10-24/h3-5,7-8,12,16H,1-2,6,9-11,13-14H2,(H,23,25)
Standard InChI Key GUBPGFZJYSAQMC-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=C(N=CC=C3)OC4CCSC4

Introduction

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug discovery and development. It belongs to the class of nicotinamide derivatives, characterized by their structural complexity and diverse biological activities.

Synthesis

The synthesis of N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves multi-step organic reactions:

  • Formation of the Nicotinamide Backbone: Nicotinic acid derivatives are acylated using oxalyl chloride to form an intermediate acyl chloride.

  • Introduction of Substituents: The pyridine ring is functionalized with a pyrrolidine group via nucleophilic substitution.

  • Etherification: A tetrahydrothiophene moiety is introduced through ether bond formation under basic conditions.

Analytical Characterization

The compound's structure is typically confirmed using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed insights into proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amides and ethers.

Potential Applications

  • Drug Development: The compound’s structural features make it a candidate for targeting enzymes or receptors in diseases like cancer or inflammation.

  • Agriculture: Potential use as a fungicide based on activity profiles of related nicotinamides.

Research Gaps and Future Directions

While the compound shows promise, further studies are needed to:

  • Evaluate its pharmacokinetics and toxicity profiles.

  • Explore its efficacy in biological assays against specific disease models.

  • Investigate its potential as a lead molecule for drug optimization.

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